

Spectral data (NMR, IR) of 4-Carboxyphenylboronic acid pinacol ester

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Compound of Interest

Compound Name: 4-Carboxyphenylboronic acid
pinacol ester

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An In-depth Technical Guide to the Spectral Data of **4-Carboxyphenylboronic acid pinacol ester**

This guide provides a comprehensive overview of the spectral data for **4-Carboxyphenylboronic acid pinacol ester**, also known as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize this versatile organoboron compound. The information presented includes detailed Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, along with the experimental protocols for its synthesis and characterization.

Chemical Structure and Properties

4-Carboxyphenylboronic acid pinacol ester is a white to off-white crystalline solid.^{[1][2]} The molecule consists of a benzoic acid moiety substituted at the para position with a pinacol boronic ester group.^[1] This structure makes it a valuable reagent in various organic reactions, most notably in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.^[3]

- Molecular Formula: C₁₃H₁₇BO₄^[2]
- Molecular Weight: 248.09 g/mol ^[2]

- CAS Number: 180516-87-4[3]
- Appearance: White to off-white crystalline powder[1][4]
- Melting Point: 228-231 °C[5][6]

Spectral Data Presentation

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, and IR spectroscopy, providing a clear reference for the characterization of **4-Carboxyphenylboronic acid pinacol ester**.

^1H NMR (Proton NMR) Data

Table 1: ^1H NMR Spectral Data of **4-Carboxyphenylboronic acid pinacol ester**

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
12.09	Singlet	1H	N/A	Carboxylic Acid (-H)
8.00	Doublet	2H	8.4 Hz	Aromatic Protons (ortho to -COOH)
7.85	Doublet	2H	8.4 Hz	Aromatic Protons (ortho to -B(pin))
1.35	Singlet	12H	N/A	Pinacol Methyl Protons (-C(CH ₃) ₄)

Solvent: DMSO-d₆. Data is interpreted from the spectrum provided in the supporting information of Green Chem., 2021, 23, 8530.[1]

^{13}C NMR (Carbon NMR) Data

Table 2: ^{13}C NMR Spectral Data of **4-Carboxyphenylboronic acid pinacol ester**

Chemical Shift (δ) ppm	Assignment
167.5	Carboxylic Acid Carbon (COOH)
134.7	Aromatic Carbons (CH)
132.8	Aromatic Carbon (C-COOH)
128.9	Aromatic Carbons (CH)
84.0	Pinacol Quaternary Carbons (-C(CH ₃) ₂)
24.5	Pinacol Methyl Carbons (-C(CH ₃) ₄)

Solvent: DMSO-d₆. The signal for the carbon atom attached to boron is often broadened or not observed due to quadrupolar relaxation. Data is interpreted from the spectrum provided in the supporting information of Green Chem., 2021, 23, 8530.[1]

IR (Infrared) Spectroscopy Data

Table 3: IR Absorption Bands for **4-Carboxyphenylboronic acid pinacol ester**

Wavenumber (cm ⁻¹)	Intensity	Assignment of Vibration
3300-2500	Broad	O-H stretch (from Carboxylic Acid, H-bonded)
2978, 2933	Medium	C-H stretch (Aliphatic, from pinacol methyl groups)
1724	Strong	C=O stretch (from Carboxylic Acid)
1605, 1570	Medium	C=C stretch (Aromatic ring)
~1320-1210	Medium	C-O stretch (from Carboxylic Acid)
~1100-1000	Medium	B-O stretch (from Boronic Ester)

Data obtained from neat/pure samples.[\[7\]](#)

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of **4-Carboxyphenylboronic acid pinacol ester** are provided below.

Synthesis Protocol: Esterification Method

A common and direct method for synthesizing the title compound is through the esterification of 4-Carboxyphenylboronic acid with pinacol.[\[3\]](#)

- Reactant Preparation: 4-Carboxyphenylboronic acid (10.0 g, 60.3 mmol) is suspended in 100 mL of toluene in a round-bottom flask equipped with a Dean-Stark trap.
- Addition of Pinacol: Pinacol (7.1 g, 60.3 mmol) is added to the suspension.
- Reaction: The mixture is heated to reflux. The reaction becomes homogeneous as it heats.
- Water Removal: The reaction is refluxed for approximately 2 hours, with the water generated during the esterification being collected in the Dean-Stark trap to drive the reaction to completion.
- Crystallization and Isolation: After 2 hours, the reaction is allowed to cool and stand overnight. White, needle-like crystals of the product form.
- Purification: The crystals are collected by filtration, rinsed with cold toluene, and then dried under vacuum to yield pure **4-Carboxyphenylboronic acid pinacol ester**.

Spectroscopic Analysis Protocols

The following are general procedures for obtaining the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Approximately 5-10 mg of the dried **4-Carboxyphenylboronic acid pinacol ester** is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

- Internal Standard: A small amount of tetramethylsilane (TMS) is often added as an internal standard, with its proton and carbon signals set to 0.00 ppm.
- Data Acquisition: The NMR tube is placed in the spectrometer. ^1H and ^{13}C NMR spectra are acquired on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ^1H). Standard pulse programs are used to obtain the spectra.

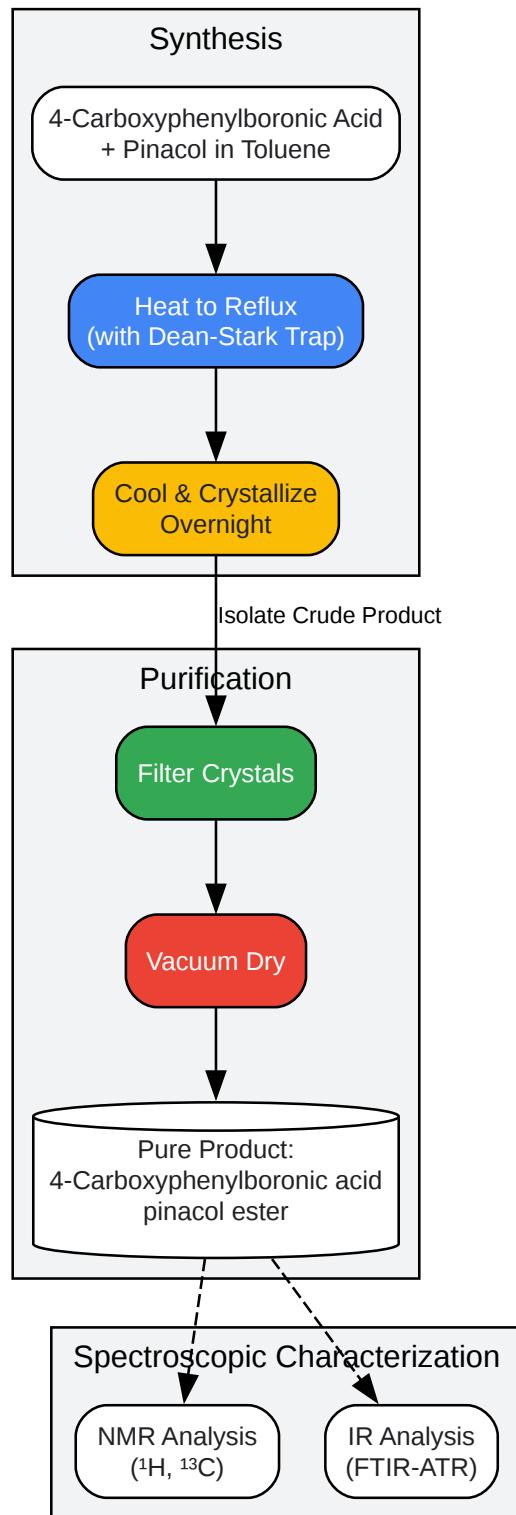
Infrared (IR) Spectroscopy:

- Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
- Data Acquisition: The spectrum is recorded by collecting a number of scans (e.g., 16 or 32) over a typical range of 4000-400 cm^{-1} . A background spectrum of the clean ATR crystal is taken first and subtracted from the sample spectrum.

Visualized Experimental Workflow

The following diagram illustrates the logical flow from synthesis to characterization of **4-Carboxyphenylboronic acid pinacol ester**.

Workflow for Synthesis and Characterization

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Caption: Synthesis and Characterization Workflow.

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